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Compound of Interest

Compound Name: Derrisisoflavone I

Cat. No.: B13430996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectral data for Derrisisoflavone I against

other structurally similar isoflavones, supported by experimental data. All quantitative

information is summarized in structured tables for straightforward comparison. Detailed

methodologies for the cited key experiments are also provided.

Spectral Data Comparison
The following tables present a comparison of the ¹H NMR, ¹³C NMR, and mass spectrometry

data for Derrisisoflavone I, Genistein, and Lupalbigenin. These compounds share a common

isoflavone backbone, providing a basis for spectral comparison and verification.

Table 1: ¹H NMR Spectral Data (δ in ppm, J in Hz)
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Position Derrisisoflavone I Genistein Lupalbigenin

2 8.51 (s) 8.08 (s) 7.80 (s)

6 - 6.28 (d, 2.1) -

8 - 6.42 (d, 2.1) -

2' 7.05 (br. s) 7.40 (d, 8.7) 7.14 (d, 8.5)

3' - - -

5' 6.82 (d, 8.0) 6.88 (d, 8.7) 6.82 (d, 8.5)

6' 6.87 (br. d, 8.0) 7.40 (d, 8.7) -

1'' 3.48 (d, 7.3) - 3.29 (d, 7.2)

2'' 5.30 (t, 7.3) - 5.18 (t, 7.2)

4'' 1.85 (s) - 1.63 (s)

5'' 1.67 (s) - 1.74 (s)

1''' 7.07 (s) - 3.30 (d, 7.3)

2''' - - 5.19 (t, 7.3)

4''' 1.60 (s) - 1.64 (s)

5''' 1.60 (s) - 1.75 (s)

OCH₃ 3.11 (s) - -

5-OH 13.21 (s) 13.02 (s) 13.00 (s)

Table 2: ¹³C NMR Spectral Data (δ in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13430996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Derrisisoflavone I Genistein Lupalbigenin

2 155.6 154.5 155.9

3 123.7 122.5 121.6

4 181.2 181.9 180.5

4a 105.4 105.4 105.2

5 154.6 162.2 161.4

6 108.2 99.4 107.9

7 157.9 164.7 162.8

8 104.9 94.1 107.9

8a 157.9 157.9 157.3

1' 123.7 123.6 123.5

2' 115.9 130.3 130.2

3' 147.7 115.6 114.9

4' 147.7 158.1 157.4

5' 115.9 115.6 114.9

6' 115.9 130.3 130.2

1'' 21.3 - 21.3

2'' 122.6 - 122.0

3'' 131.2 - 130.9

4'' 25.8 - 25.7

5'' 17.9 - 17.7

1''' 116.8 - 21.4

2''' 78.1 - 122.1

3''' 86.9 - 131.0
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4''' 25.0 - 25.8

5''' 27.0 - 17.8

OCH₃ 50.1 - -

Table 3: Mass Spectrometry Data

Compound Molecular Formula Ionization Mode Observed m/z

Derrisisoflavone I C₂₆H₂₆O₇ HRESIMS (-) 449.1607 [M-H]⁻

Genistein C₁₅H₁₀O₅ ESI-MS (-) 269.0 [M-H]⁻

Lupalbigenin C₂₅H₂₆O₅ ESI-MS (+) 407.2 [M+H]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the purified isoflavone.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the

compound.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

¹H NMR:

Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-

d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)

Sample Preparation:

Prepare a dilute solution of the purified isoflavone (typically 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

The solvent should be compatible with mass spectrometry (i.e., volatile and able to

promote ionization).
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Instrument Parameters (General):

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF)

or Orbitrap instrument.

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion

mode. The choice of polarity depends on the analyte's ability to gain or lose a proton. For

isoflavones, negative mode is often used to observe the [M-H]⁻ ion.

Infusion: Introduce the sample solution into the ion source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular

weight of the analyte.

Resolution: Set the instrument to a high-resolution mode (e.g., >10,000) to enable

accurate mass measurement.

Data Analysis:

Acquire the mass spectrum.

Determine the accurate mass of the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).

Use the accurate mass to calculate the elemental composition of the ion and confirm the

molecular formula of the compound.

Visualizations
Experimental Workflow
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Caption: Workflow for the independent verification of Derrisisoflavone I's spectral data.
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Caption: Inhibition of the NF-κB inflammatory pathway by Derrisisoflavone I.
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To cite this document: BenchChem. [Independent Verification of Derrisisoflavone I's Spectral
Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13430996#independent-verification-of-
derrisisoflavone-i-s-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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